1-Chloro-3-(difluoromethyl)benzene
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Overview
Description
1-Chloro-3-(difluoromethyl)benzene is an organic compound with the molecular formula C7H5ClF2 It is a derivative of benzene, where a chlorine atom and a difluoromethyl group are substituted at the first and third positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-3-(difluoromethyl)benzene can be synthesized through several methods. One common approach involves the chlorination of 3-(difluoromethyl)benzene. This reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride at elevated temperatures. Another method involves the difluoromethylation of 1-chlorobenzene using difluoromethylating agents like difluoromethyl sulfone or difluoromethyl zinc reagents under specific conditions .
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of advanced catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-(difluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The difluoromethyl group can be oxidized to form difluoromethyl ketones or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 1-chloro-3-(difluoromethyl)cyclohexane under hydrogenation conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Major Products
Substitution: Products include 3-(difluoromethyl)aniline or 3-(difluoromethyl)phenol.
Oxidation: Products include 3-(difluoromethyl)benzaldehyde or 3-(difluoromethyl)benzoic acid.
Reduction: Products include 1-chloro-3-(difluoromethyl)cyclohexane.
Scientific Research Applications
1-Chloro-3-(difluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: The compound is investigated for its potential use in the synthesis of novel therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism by which 1-chloro-3-(difluoromethyl)benzene exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it a valuable moiety in drug design. The chlorine atom can participate in hydrogen bonding and other interactions that influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
1-Chloro-3-(difluoromethyl)benzene can be compared with other similar compounds, such as:
1-Chloro-4-(difluoromethyl)benzene: Similar structure but with the difluoromethyl group at the fourth position, which can lead to different reactivity and applications.
1-Chloro-3-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a difluoromethyl group, resulting in different chemical properties and uses.
1-Bromo-3-(difluoromethyl)benzene: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and difluoromethyl groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
1-chloro-3-(difluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRPZLOXCYLPKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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